

Preliminary studies on YM-430

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Compound of Interest		
Compound Name:	YM-430	
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An In-depth Technical Guide on the Preclinical Studies of YM-430 (TYRA-430)

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-430, now identified as TYRA-430, is an investigational, orally administered, reversible, small-molecule inhibitor with a biased specificity for Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Developed by Tyra Biosciences, TYRA-430 is engineered as a next-generation precision medicine aimed at addressing cancers driven by aberrations in the FGF/FGFR signaling pathway.[1] This is particularly relevant in advanced hepatocellular carcinoma (HCC), where the FGF19-FGFR4 signaling axis is a known oncogenic driver in a subset of patients.[3][4]

Hepatocellular carcinoma is an aggressive malignancy that accounts for 80-90% of all primary liver cancers.[4] In 20-30% of HCC cases, overexpression of Fibroblast Growth Factor 19 (FGF19) has been shown to exert its oncogenic effects through its receptors, primarily FGFR4 and also FGFR3.[4] Previous therapeutic strategies focusing on selective inhibition of FGFR4 alone have shown limited efficacy and low response rates, likely due to redundant signaling through FGFR3, which can act as a bypass pathway.[4] TYRA-430 was designed to overcome this limitation by potently inhibiting both FGFR4 and FGFR3.[3] Furthermore, it has demonstrated activity against known FGFR4 resistance mutations.[4]

This technical guide provides a comprehensive overview of the preliminary preclinical studies of TYRA-430, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.



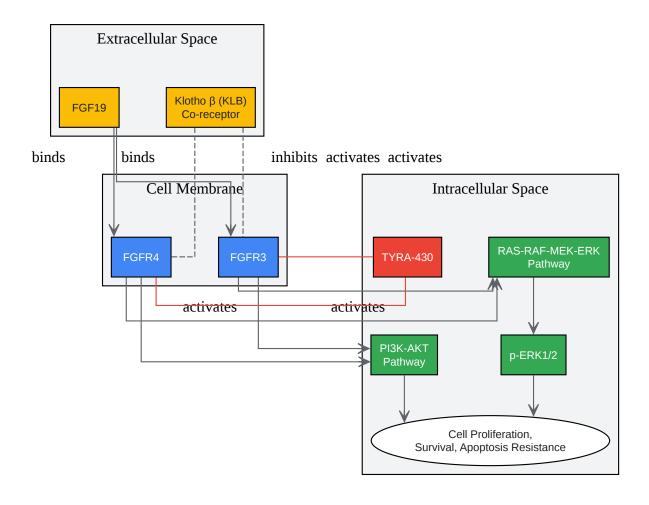
Mechanism of Action

TYRA-430 is a first-in-class, selective, reversible FGFR4 and FGFR3 inhibitor.[5] The rationale for its dual-targeting mechanism is based on the observation that both FGFR3 and FGFR4 are highly expressed and their expression levels are correlated in HCC.[3] Inhibition of FGFR4 alone can lead to an upregulation of FGFR3, providing a bypass route for cancer cell signaling. [3] By inhibiting both receptors, TYRA-430 aims to provide a more durable and effective anti-tumor response.[3] The drug is also designed to be effective against acquired resistance mutations in FGFR4, such as the V550 gatekeeper and C552 mutations.[6]

Signaling Pathway

The diagram below illustrates the FGF19/FGFR4/3 signaling pathway in hepatocellular carcinoma and the mechanism of action of TYRA-430.





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Caption: FGF19/FGFR4/3 signaling pathway and TYRA-430's inhibitory action.

Quantitative DataIn Vitro Efficacy

TYRA-430 has demonstrated potent and selective inhibition of FGFR4 and FGFR3 in cellular assays. The table below summarizes the in vitro potency of TYRA-430 against different FGFR isoforms in Ba/F3 cells.



Target	Cellular IC50 (nM)		
FGFR1	3000		
FGFR2	3000		
FGFR3	11		
FGFR4	44		
Data from Tyra Biosciences ASCO GI 2025 Poster Presentation.[3]			

In addition to its activity on wild-type receptors, TYRA-430 showed superior potency over other multi-kinase and FGFR4 inhibitors in various HCC cell lines, including Hep3B, HuH-7, and JHH-7.[4] It also demonstrated potency against Ba/F3 cells harboring known FGFR4 resistance mutations (Cys552 and Val550).[4]

In Vivo Efficacy

The anti-tumor activity of TYRA-430 was evaluated in mouse xenograft models. The results of these studies are summarized below.

Model	Compound	Dosage	Tumor Growth Inhibition (TGI)
HuH-7 HCC Xenograft	TYRA-430	25 mpk BID	96%
Lenvatinib	30 mpk QD	75%	
FGF-401 (Roblitinib)	Not specified	86%	-
GA180 Gastric Cancer PDX	TYRA-430	Not specified	93%
Roblitinib	Not specified	56%	
Data from various preclinical study reports.[4]			



In Vivo Pharmacodynamics

The pharmacodynamic effects of TYRA-430 were assessed by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2), a downstream marker of FGFR signaling, in tumor tissues from the HuH-7 xenograft model. Treatment with TYRA-430 at a dosage of 25 mpk BID for 3 days resulted in a significant reduction in p-ERK1/2 levels, confirming target engagement and pathway inhibition in vivo.[3]

Experimental Protocols In Vitro Cell Viability Assay

The in vitro potency of TYRA-430 was assessed by measuring cell viability using a luminescent assay.

- Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay.
- Cell Lines: Ba/F3 cells engineered to express different FGFR isoforms, and human HCC cell lines (Hep3B, HuH-7, JHH-7).
- General Protocol:
 - Cells are seeded in opaque-walled multi-well plates in the appropriate culture medium and allowed to adhere.
 - Test compounds, including TYRA-430 and comparators, are serially diluted and added to the wells.
 - Control wells containing medium without cells are included for background luminescence measurement.
 - The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
 - After incubation, the plates are equilibrated to room temperature.
 - A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.



- The contents are mixed on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
- Luminescence is measured using a luminometer. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
- IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models.

- Animal Model: Nude mice.
- Tumor Models:
 - HuH-7 Human HCC Xenograft: HuH-7 cells are implanted subcutaneously into the flank of the mice.
 - GA180 Gastric Cancer Patient-Derived Xenograft (PDX): Tumor fragments from a patient are implanted into the mice.
- · General Protocol:
 - Mice are inoculated with tumor cells or fragments.
 - Tumors are allowed to grow to a predetermined size.
 - Mice are randomized into treatment and control groups.
 - TYRA-430 and comparator drugs are administered orally according to the specified dosage and schedule. The vehicle control used was 0.5% methylcellulose with 0.5% tween80.[3]
 - Tumor volume and body weight are measured regularly throughout the study.
 - The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

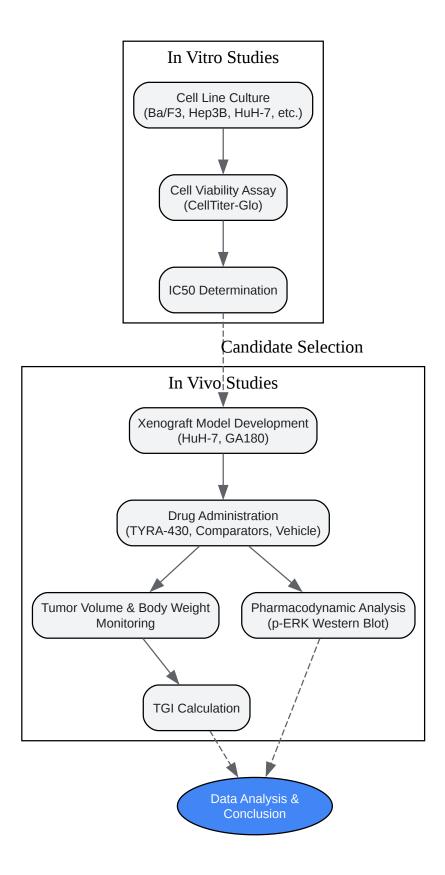


• Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of TYRA-430.





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Caption: General workflow for preclinical evaluation of TYRA-430.



Conclusion

The preliminary preclinical data for TYRA-430 demonstrate its potential as a potent and selective dual inhibitor of FGFR4 and FGFR3. It has shown superior in vitro and in vivo activity compared to other targeted therapies in models of hepatocellular carcinoma driven by FGF/FGFR pathway aberrations. The dual inhibition mechanism is designed to address the bypass signaling that may limit the efficacy of FGFR4-selective inhibitors. These promising preclinical findings have supported the initiation of a Phase 1 clinical trial (SURF431) to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of TYRA-430 in patients with advanced HCC and other solid tumors with activating FGF/FGFR pathway aberrations.[7] Further studies will be crucial to fully elucidate the clinical potential of this novel therapeutic agent.

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References

- 1. trial.medpath.com [trial.medpath.com]
- 2. tyra.bio [tyra.bio]
- 3. ir.tyra.bio [ir.tyra.bio]
- 4. Tyra Biosciences' TYRA-430 exerts antitumoral effects in HCC | BioWorld [bioworld.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. sec.gov [sec.gov]
- 7. Tyra Biosciences Reports First Quarter 2025 Financial Results and Highlights | Tyra Biosciences, Inc. [ir.tyra.bio]
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